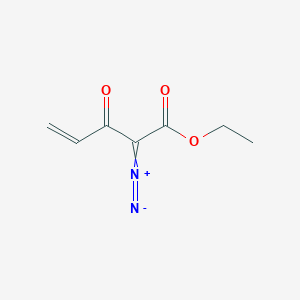
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a conjugated diene system
Preparation Methods
The synthesis of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves the diazotization of an appropriate precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert an amine precursor into the diazonium salt. The ethoxy group is introduced through an etherification reaction, and the conjugated diene system is formed via a series of elimination and condensation reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium chloride or ammonia. Major products formed from these reactions include amines, oxides, and azo compounds.
Scientific Research Applications
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the compound reacts with phenols or aromatic amines to form azo dyes, which are used in various industrial applications.
Comparison with Similar Compounds
Similar compounds to 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate include other diazonium salts and conjugated dienes. Some examples are:
1,1-bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate: Similar in structure but with chlorophenyl groups.
4-Diazonio-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Contains diphenyl groups instead of ethoxy.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for particular applications in organic synthesis and material science.
Properties
CAS No. |
210420-73-8 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3H,1,4H2,2H3 |
InChI Key |
PRXJGTSZUFIWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















